molecular formula C9H7F3O2 B165266 2-(Trifluoromethyl)phenylacetic acid CAS No. 3038-48-0

2-(Trifluoromethyl)phenylacetic acid

Cat. No. B165266
CAS RN: 3038-48-0
M. Wt: 204.15 g/mol
InChI Key: TYOCDHCKTWANIR-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)phenylacetic acid is a chemical compound with the molecular formula C9H7F3O2 . It appears as white crystals or crystalline powder . This compound has been used in the synthesis of potential antithrombotics and lipoxygenase inhibitors .


Molecular Structure Analysis

The molecular structure of 2-(Trifluoromethyl)phenylacetic acid consists of a phenyl group (a ring of 6 carbon atoms) attached to an acetic acid group (a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group), with a trifluoromethyl group (a carbon atom bonded to three fluorine atoms) attached to the phenyl group .


Physical And Chemical Properties Analysis

2-(Trifluoromethyl)phenylacetic acid has a molecular weight of 204.15 g/mol . It has a density of 1.4±0.1 g/cm3, a boiling point of 249.9±35.0 °C at 760 mmHg, and a flash point of 105.0±25.9 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds .

Scientific Research Applications

1. Reactive Extraction and Separation Techniques

2-(Trifluoromethyl)phenylacetic acid and its variants like phenylacetic acid are utilized in the pharmaceutical industry, particularly in the production of antibiotics. Researchers have explored methods for recovering phenylacetic acid from dilute aqueous waste using various solvents and extractants, highlighting the importance of understanding the reactive extraction mechanisms and the role of different solvents in this process (Wasewar et al., 2015). Similarly, the importance of efficiently removing phenylacetic acid from aqueous streams has been emphasized due to its broad range of biological activities, leading to the exploration of various separation methods such as ion-exchange, adsorption, and extraction (Madan & Wasewar, 2017).

2. Synthesis and Production Methods

The synthesis of phenylacetic acid through methods like electrocarboxylation has been studied, offering insights into optimizing conditions for higher yields and selectivity (Chanfreau et al., 2008). Biotechnological methods have also been explored, such as using Acetobacter aceti for the oxidation of 2-phenyl-1-ethanol to produce phenylacetic acid, highlighting the potential of bioprocesses in chemical production (Gandolfi et al., 2004).

3. Photodecarboxylation and Chemical Reactions

Research into the photodecarboxylation of trifluoromethyl-substituted phenylacetic acids like 2-(Trifluoromethyl)phenylacetic acid has shown efficient conversions to corresponding trifluoromethyltoluenes or benzyl alcohols. This demonstrates the potential of light-induced reactions in producing valuable chemical derivatives (Burns & Lukeman, 2010).

4. Catalysis and Reaction Mechanisms

The study of catalysts like 2,4-bis(trifluoromethyl)phenylboronic acid in the dehydrative condensation of carboxylic acids highlights the nuanced role of molecular structure in facilitating chemical reactions and synthesis processes (Wang, Lu & Ishihara, 2018).

5. Comparative Studies and Reactivity Analysis

Comparative studies of halogen-substituted phenylacetic acids provide insights into their reactivity, acidity, and vibrational spectra, offering valuable data for the application of these compounds in various scientific fields (Srivastava et al., 2015).

Safety And Hazards

2-(Trifluoromethyl)phenylacetic acid may cause respiratory irritation, serious eye irritation, and skin irritation . It’s recommended to avoid breathing dust, avoid contact with skin and eyes, and to wear personal protective equipment/face protection .

properties

IUPAC Name

2-[2-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c10-9(11,12)7-4-2-1-3-6(7)5-8(13)14/h1-4H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYOCDHCKTWANIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90871882
Record name [2-(Trifluoromethyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90871882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)phenylacetic acid

CAS RN

3038-48-0
Record name [2-(Trifluoromethyl)phenyl]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3038-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(trifluoromethyl)phenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.311
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(Trifluoromethyl)benzeneacetic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26224FDZ8F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
92
Citations
H SUEMUNE, A AKASHI, K SAKAI - Chemical and pharmaceutical …, 1985 - jstage.jst.go.jp
… (6) were determined from the 400 MHz proton nuclear magnetic resonance spectra after conversion of 6 to the esters (9) of optically active -methoxy-2-trifluoromethyl-phenylacetic acid (…
Number of citations: 15 www.jstage.jst.go.jp
EM Rustoy, A Baldessari, LN Monsalve - 2014 - downloads.hindawi.com
It is well known that chiral acrylamides are useful compounds in organic synthesis [1–3]. The absolute stereochemistry of chiral compounds is determined by using several methods [4]. …
Number of citations: 1 downloads.hindawi.com
JK Woo, TKQ Ha, DC Oh, WK Oh, KB Oh… - Journal of natural …, 2017 - ACS Publications
Six new polyoxygenated steroids (1–6) along with clathriol (7) were isolated from the Korean marine sponge Clathria gombawuiensis. Based upon the results of combined …
Number of citations: 25 pubs.acs.org
M Kobayashi, S Aoki, K Gato… - Chemical and …, 1996 - jstage.jst.go.jp
Altohyrtins A (1), B (2), and C (3) and 5-desacetylaltohyrtin A (4), extremely potent cytotoxic macrolides, have been isolated from the Okinawan marine sponge Hyrtios altum. The …
Number of citations: 100 www.jstage.jst.go.jp
A Ichikawa, H Ono, N Harada - Tetrahedron: Asymmetry, 2003 - Elsevier
2-Methoxy-2-(9-phenanthryl)propionic acid was synthesized as a novel chiral resolving agent. The absolute configuration of (+)-2-methoxy-2-(9-phenanthryl)propionic acid was …
Number of citations: 24 www.sciencedirect.com
KM Engle, PS Thuy-Boun, M Dang… - Journal of the American …, 2011 - ACS Publications
A ligand-accelerated Pd(II)-catalyzed C(sp 2 )–H/arylboron cross-coupling reaction of phenylacetic acid substrates is reported. Using Ac-Ile-OH as the ligand and Ag 2 CO 3 as the …
Number of citations: 173 pubs.acs.org
RE Doolittle, RR Heath - The Journal of Organic Chemistry, 1984 - ACS Publications
The use of (S)-tetrahydro-5-oxo-2-furancarboxylic (TOF) acid as a potential derivatizing reagent for the determination of the enantiomeric composition of chiral alcohols was investigated…
Number of citations: 65 pubs.acs.org
H Yamada, S Shimizu, M Kataoka… - FEMS Microbiology …, 1990 - academic.oup.com
NADPH-dependent aldehyde reductase (EC 1.1.1.2) was purified 23-fold with an overall yield of 11% from Sporobolomyces salmonicolor AKU 4429, in 4 steps and, by adding …
Number of citations: 62 academic.oup.com
SA Ashraf, Y Pornputtkul… - Australian journal of …, 2007 - CSIRO Publishing
A simple route is described to enantiomerically pure ionic liquids derived from (+)- and (–)-1-phenylethylamine. These very low melting point (–42C) ionic liquids, containing the bis(…
Number of citations: 11 www.publish.csiro.au
KM Engle, DH Wang, JQ Yu - Journal of the American Chemical …, 2010 - ACS Publications
Initial rate studies have revealed dramatic acceleration in aerobic Pd(II)-catalyzed C−H olefination reactions of phenylacetic acids when mono-N-protected amino acids are used as …
Number of citations: 450 pubs.acs.org

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